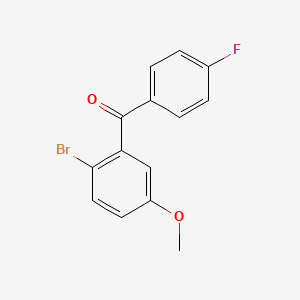

2-Bromo-4'-fluoro-5-methoxybenzophenone

Description

Significance of Benzophenone (B1666685) Derivatives in Contemporary Chemical Research

The benzophenone scaffold is a ubiquitous structure found in numerous naturally occurring and synthetic molecules. sigmaaldrich.com Natural benzophenones, often isolated from higher plants and fungi, exhibit a wide range of biological activities, including antifungal, antimicrobial, antioxidant, and antiviral properties. rsc.org This inherent bioactivity has spurred extensive research into synthetic benzophenone derivatives.

In medicinal chemistry, these derivatives are investigated for various therapeutic applications. Depending on the substitution pattern on the aryl rings, they have shown potential as anticancer, anti-inflammatory, and anti-HIV agents. sigmaaldrich.com For instance, the incorporation of halogen groups has been noted to confer significant anti-inflammatory profiles in some benzophenone analogues. sigmaaldrich.com Beyond medicine, benzophenone derivatives are crucial in materials science and industry. They are widely used as photoinitiators in UV-curing processes for inks and coatings, and as UV blockers in plastic packaging to prevent photodegradation of the contents and the polymer itself. rsc.org Their rich and varied chemistry makes them fundamental building blocks for creating novel organic compounds. rsc.org

Overview of Substituted Benzophenones: Structural Diversity and Research Trends

The structural diversity of benzophenones is vast, stemming from the various substituents that can be attached to its two phenyl rings. rsc.org Naturally occurring benzophenones alone comprise more than 300 members, with complex structures often featuring hydroxyl, methoxy (B1213986), prenyl, or geranyl groups. rsc.org Synthetic derivatives expand this diversity exponentially.

Research trends focus on the targeted synthesis of substituted benzophenones to modulate their functions. The inclination, or "twist," of the two aryl rings relative to each other is a key structural parameter influenced by the nature and position of substituents. This dihedral angle affects the molecule's conformation and, consequently, its interaction with biological targets or its properties in a material matrix. The introduction of different functional groups, such as halogens, nitro groups, or hydroxyl groups, can lead to conformational flexibility and even polymorphism, where a compound can exist in multiple crystalline forms. nih.gov Current research often involves the strategic incorporation of fluorine, a halogen known to enhance desirable pharmacological properties like metabolic stability and target binding affinity. nih.govnih.gov The combination of halogens with other groups like methoxy substituents is a common strategy to explore new chemical spaces and develop novel bioactive compounds. semanticscholar.orgresearchgate.net

Specific Focus on 2-Bromo-4'-fluoro-5-methoxybenzophenone within the Chemical Literature

Within the large family of substituted benzophenones, this compound emerges as a compound with a unique substitution pattern. Its structure incorporates a bromine atom, a methoxy group, and a fluorine atom, each contributing specific properties to the molecule. While extensive, dedicated studies on this specific compound are not widely published, it is recognized in chemical databases and by suppliers as a valuable research chemical and synthetic intermediate. sigmaaldrich.comjk-sci.com

This compound is classified as a halogenated, methoxy-substituted diaryl ketone. The numbering of the benzophenone core designates the substituents' positions. The unprimed numbers refer to the phenyl ring bearing the bromo and methoxy groups, while the primed number indicates the position on the other phenyl ring.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2-bromo-5-methoxyphenyl)(4-fluorophenyl)methanone . sigmaaldrich.com

Below is a table summarizing its key chemical identifiers and properties.

| Property | Value |

| IUPAC Name | (2-bromo-5-methoxyphenyl)(4-fluorophenyl)methanone |

| CAS Number | 746651-88-7 |

| Molecular Formula | C14H10BrFO2 |

| Molecular Weight | 309.13 g/mol |

| Melting Point | 69-71 °C |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

While specific research monographs on this compound are limited, a strong rationale for its academic investigation can be constructed based on the well-documented roles of its constituent functional groups in medicinal chemistry and drug design. The compound serves as an important intermediate for synthesizing more complex molecules. google.comresearchgate.netgoogle.com

The presence of a fluorine atom is a key feature. The substitution of hydrogen with fluorine is a common strategy in modern drug development. The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug, prolonging its activity. nih.gov Furthermore, fluorine's high electronegativity can alter the acidity of nearby functional groups and influence intermolecular interactions, potentially leading to stronger and more selective binding to biological targets. nih.govmdpi.com

The bromine atom also plays a significant role. Halogens, including bromine, are known to be involved in halogen bonding, a type of non-covalent interaction that can contribute to drug-receptor binding. The presence of a bromine atom can increase the lipophilicity of the molecule, which may improve its ability to cross cell membranes. nih.gov

The methoxy group (-OCH3) is another common feature in bioactive compounds. It can influence a molecule's solubility and electronic properties. The methoxy group can be susceptible to metabolic O-demethylation, but its presence is often crucial for establishing key interactions with biological targets. Chalcone derivatives containing both bromo and methoxy groups have been investigated for their potential as anticancer agents. researchgate.net

Therefore, the combination of these three functional groups on a benzophenone scaffold makes this compound a compound of significant interest. It represents a synthetically accessible scaffold for creating a library of novel compounds. Researchers may investigate this molecule and its derivatives for a range of potential pharmacological activities, leveraging the synergistic effects of its bromo, fluoro, and methoxy substituents to develop new therapeutic agents. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-5-methoxyphenyl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFO2/c1-18-11-6-7-13(15)12(8-11)14(17)9-2-4-10(16)5-3-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVHCXFXBHLGHHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641442 | |

| Record name | (2-Bromo-5-methoxyphenyl)(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

746651-88-7 | |

| Record name | Methanone, (2-bromo-5-methoxyphenyl)(4-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=746651-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromo-5-methoxyphenyl)(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 4 Fluoro 5 Methoxybenzophenone and Its Analogs

Established Synthetic Pathways for Substituted Benzophenone (B1666685) Derivatives

The synthesis of complex benzophenone derivatives such as 2-Bromo-4'-fluoro-5-methoxybenzophenone is primarily achieved through two major strategies: Friedel-Crafts acylation and organometallic cross-coupling reactions. These methods provide the foundational carbon-carbon bond that forms the diaryl ketone structure.

Friedel-Crafts Acylation Approaches for Benzophenone Scaffold Construction

Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the synthesis of aryl ketones by reacting an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orglibretexts.orgchemguide.co.uk The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. khanacademy.org For a dissymmetrically substituted benzophenone like the target compound, the synthesis can be approached from two different bond disconnections, leading to distinct strategic acylations.

One potential pathway to this compound involves the Friedel-Crafts acylation of fluorobenzene (B45895) with 2-bromo-5-methoxybenzoyl chloride. In this scenario, fluorobenzene serves as the nucleophilic aromatic substrate. The fluorine atom is an ortho-, para-directing group due to its ability to donate a lone pair of electrons and stabilize the intermediate sigma complex through resonance. However, fluorine is also highly electronegative, which deactivates the ring towards electrophilic attack compared to benzene (B151609). sioc-journal.cnepa.gov

The acylation is expected to yield predominantly the para-substituted product, 4-fluorobenzophenone, due to the steric hindrance at the ortho positions. sioc-journal.cnoregonstate.edu The success of this reaction is contingent on the stability and reactivity of the 2-bromo-5-methoxybenzoyl chloride under strong Lewis acid conditions.

Table 1: Factors in Friedel-Crafts Acylation of Halogenated Fluorobenzenes

| Factor | Description | Relevance to Synthesis |

|---|---|---|

| Substrate | Fluorobenzene | The aromatic ring undergoing acylation. Its reactivity is reduced by the electronegative fluorine. |

| Acylating Agent | 2-bromo-5-methoxybenzoyl chloride | Provides the acyl group. Must be stable under reaction conditions. |

| Catalyst | Lewis acids (e.g., AlCl₃, FeCl₃) | Activates the acylating agent to form the electrophilic acylium ion. Stoichiometric amounts are often required. organic-chemistry.org |

| Directing Effects | Fluorine is an ortho-, para-director | Leads to the desired 4'-fluoro substitution pattern, with the para isomer being the major product. sioc-journal.cnepa.gov |

An alternative and often more strategic Friedel-Crafts approach involves the acylation of a bromo-methoxyphenyl system, such as 4-bromoanisole (B123540) (1-bromo-4-methoxybenzene), with 4-fluorobenzoyl chloride. The methoxy (B1213986) group (-OCH₃) is a powerful activating and ortho-, para-directing group, which can significantly facilitate the electrophilic substitution reaction. The bromine atom is deactivating but also ortho-, para-directing.

In the case of 4-bromoanisole, the powerful activating effect of the methoxy group directs the incoming acylium ion primarily to the positions ortho to it (positions 2 and 6). Position 2 is sterically unhindered, making it the most likely site of acylation to form the desired 2-bromo-5-methoxy arrangement relative to the newly formed ketone bridge. This regioselectivity makes it a potentially more efficient route compared to the acylation of the less reactive fluorobenzene.

Table 2: Regioselectivity in the Acylation of 4-Bromoanisole

| Substituent | Position on Ring | Effect | Directing Influence |

|---|---|---|---|

| Methoxy (-OCH₃) | Position 4 | Strongly Activating | Ortho, Para |

| Bromo (-Br) | Position 1 | Deactivating | Ortho, Para |

| Outcome: The methoxy group's strong activating effect dominates, directing acylation to position 2 (ortho to methoxy, meta to bromo), yielding the target scaffold. |

Organometallic Coupling Reactions for Diaryl Ketone Synthesis

Modern synthetic chemistry offers powerful alternatives to Friedel-Crafts reactions through organometallic cross-coupling, which often provides greater functional group tolerance and higher regioselectivity.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.org This reaction is a robust method for forming carbon-carbon bonds and can be adapted for the synthesis of diaryl ketones (diarylmethanones). Two primary strategies exist for this transformation:

Acyl-Suzuki Coupling: This approach involves the direct coupling of an acyl chloride with an arylboronic acid. To synthesize the target molecule, one could react 2-bromo-5-methoxybenzoyl chloride with 4-fluorophenylboronic acid. This method avoids the use of strong Lewis acids and typically proceeds under milder, basic conditions. nih.gov

Carbonylative Suzuki Coupling: This is a three-component reaction involving an aryl halide, an arylboronic acid, and carbon monoxide (CO) as the carbonyl source. acs.org For instance, 1,2-dibromo-4-methoxybenzene could be coupled with 4-fluorophenylboronic acid in the presence of a palladium catalyst and CO. This method builds the ketone functionality directly during the coupling process, offering a convergent approach from readily available aryl halides. acs.orgrsc.org However, controlling selectivity and suppressing the non-carbonylative direct coupling can be a challenge, especially with sterically hindered substrates. rsc.org

Table 3: Comparison of Suzuki-Miyaura Strategies for Diaryl Ketone Synthesis

| Strategy | Reactants | Key Features |

|---|---|---|

| Acyl-Suzuki Coupling | Aryl Acyl Chloride + Arylboronic Acid | Direct formation of ketone; avoids strong acids; requires synthesis of acyl chloride. nih.gov |

| Carbonylative Suzuki Coupling | Aryl Halide + Arylboronic Acid + CO | Convergent; builds ketone in situ; can be sensitive to reaction conditions and substrate sterics. acs.orgrsc.org |

While the Suzuki reaction is a primary tool for C(sp²)-C(sp²) bond formation in diaryl ketone synthesis, other named reactions have applications in related transformations.

The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. mdpi.com The "acyl Sonogashira reaction" is a well-established variant that couples a terminal alkyne with an acyl chloride to produce an α,β-alkynyl ketone. mdpi.commdpi.comresearchgate.net This method is not a direct route to diaryl ketones. To form a benzophenone structure, the resulting alkynyl ketone would need to undergo a subsequent transformation, such as hydration of the triple bond, making this a multi-step and less direct approach compared to Friedel-Crafts or Suzuki coupling.

The Ullmann reaction traditionally refers to the copper-mediated coupling of two aryl halides to form a biaryl compound. wikipedia.orgbyjus.com Modern "Ullmann-type" reactions have expanded to include the formation of diaryl ethers and C-N bonds. nih.govorganic-chemistry.org However, the classic Ullmann condensation is not a standard method for constructing the diaryl ketone scaffold, as it is designed for direct biaryl coupling rather than the insertion of a carbonyl group. Therefore, its application in the synthesis of this compound is not conventional.

Specific Precursors and Building Blocks in the Synthesis of this compound

The synthesis of the target compound is not a singular process but rather the culmination of preparing key intermediate molecules, or building blocks. These precursors contain the necessary substituents—bromo, fluoro, and methoxy groups—arranged in the correct positions on the aromatic rings. The primary synthetic strategy involves a Friedel-Crafts acylation reaction, where a substituted benzoyl chloride is reacted with a substituted benzene derivative. sigmaaldrich.com This necessitates the independent synthesis of both halves of the final molecule.

Synthesis of 2-Bromo-4-fluoro-5-methoxybenzaldehyde and Related Halogenated Benzaldehydes

One of the crucial precursors for this compound is the appropriately substituted benzaldehyde (B42025) ring. The synthesis of related compounds, such as 2-bromo-4-fluorobenzaldehyde (B1271550) and 2-bromo-4,5-dimethoxybenzaldehyde (B182550), provides a blueprint for these methodologies.

For instance, 2-bromo-4-fluorobenzaldehyde can be prepared by the direct bromination of 4-fluorobenzaldehyde (B137897). google.com One patented method involves dissolving 4-fluorobenzaldehyde in an acid solution, heating it, and then adding a brominating reagent like N-bromosuccinimide (NBS) or bromine in a stepwise manner. google.com

Similarly, the synthesis of 2-bromo-4,5-dimethoxybenzaldehyde is well-documented and often starts from veratraldehyde (3,4-dimethoxybenzaldehyde). erowid.org The bromination is achieved by treating veratraldehyde with bromine in a solvent such as methanol (B129727), which results in high yields of the desired 2-bromo product. erowid.org The directing effect of the two methoxy groups guides the bromine to the C2 position. A similar strategy could be envisioned for synthesizing 2-bromo-4-fluoro-5-methoxybenzaldehyde, starting from 4-fluoro-5-methoxybenzaldehyde.

Table 1: Synthesis of Halogenated Benzaldehydes

| Starting Material | Reagents | Product | Key Features |

|---|---|---|---|

| 4-Fluorobenzaldehyde | Brominating agent (e.g., NBS, Br2), Acid | 2-Bromo-4-fluorobenzaldehyde | Direct bromination of a halogenated benzaldehyde. google.com |

Preparation of Substituted Benzoyl Chlorides for Acylation Reactions

The second key precursor is a substituted benzoyl chloride, which acts as the acylating agent in a Friedel-Crafts reaction. sigmaaldrich.com For the synthesis of this compound, 4-fluorobenzoyl chloride is the required building block.

Substituted benzoyl chlorides are commonly prepared by the chlorination of the corresponding benzaldehydes. google.com This process involves reacting the aldehyde with a chlorinating agent in an inert solvent. google.com For example, 4-fluorobenzaldehyde can be converted to 4-fluorobenzoyl chloride. This acid chloride then becomes the electrophile that reacts with the other aromatic precursor (e.g., 4-bromo-2-methoxyanisole) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form the benzophenone core. libretexts.orgresearchgate.net The Friedel-Crafts acylation mechanism involves the formation of a resonance-stabilized acylium ion, which then attacks the electron-rich aromatic ring. sigmaaldrich.com

Derivatization of Phenols and Benzenemethanols (e.g., 2-Bromo-5-hydroxy-4-methoxybenzenemethanol) for Methoxy Introduction

The introduction and manipulation of methoxy groups are critical steps in synthesizing precursors. This often involves the derivatization of phenols or benzenemethanols. A relevant example is the synthesis of 2-bromo-5-hydroxy-4-methoxybenzaldehyde, which can be an intermediate for further reactions. researchgate.net

One reported synthesis starts with veratraldehyde, which is first brominated to give 2-bromo-4,5-dimethoxybenzaldehyde. researchgate.net Subsequently, selective demethylation at the 5-position is achieved using concentrated sulfuric acid in the presence of methionine to yield 2-bromo-5-hydroxy-4-methoxybenzaldehyde. researchgate.net Conversely, a hydroxyl group on a phenol (B47542) can be converted to a methoxy group (O-methylation) using reagents like dimethyl sulfate (B86663) or methyl iodide under basic conditions. This demonstrates the synthetic flexibility required to place the methoxy group in the desired position on the aromatic ring.

Regioselective Bromination and Fluorination Techniques on Aromatic Systems

The precise placement of halogen atoms on the aromatic rings is paramount and is governed by the principles of electrophilic aromatic substitution. The regioselectivity of these reactions is controlled by the directing effects of the substituents already present on the ring.

Directed Bromination Methodologies

Electrophilic aromatic bromination is a common method for preparing aryl bromides. nih.gov The position of bromination is highly dependent on the nature of the substituents on the benzene ring. Electron-donating groups, such as a methoxy group (-OCH₃), are strong activating groups and are ortho, para-directors. nih.govrsc.org This means they direct incoming electrophiles (like Br⁺) to the positions immediately adjacent (ortho) or opposite (para) to them.

In the context of synthesizing a precursor like 2-bromo-4-fluoro-5-methoxybenzaldehyde, starting from a 4-fluoro-5-methoxy substituted ring, the powerful ortho, para-directing effect of the methoxy group at C5 would strongly favor bromination at the C2 (ortho) and C4 (para) positions. Since the C4 position is already occupied by fluorine, the bromination is selectively directed to the C2 position. Various brominating agents can be employed to achieve this, including N-bromosuccinimide (NBS) often used for its selectivity, or molecular bromine (Br₂) with a catalyst. nih.govresearchgate.net

Table 2: Common Reagents for Regioselective Bromination

| Reagent | Conditions | Selectivity |

|---|---|---|

| N-Bromosuccinimide (NBS) | Often used with silica (B1680970) gel or under solvent-free conditions. nih.govresearchgate.net | Good for regioselective bromination of activated rings. researchgate.net |

| Molecular Bromine (Br₂) | Requires a catalyst like FeBr₃ or can be used with SO₂Cl₂ over a zeolite catalyst. researchgate.net | Classic brominating agent; selectivity can be enhanced with catalysts. researchgate.net |

Selective Fluorination Strategies

Incorporating fluorine into aromatic compounds is of great interest in medicinal chemistry. dur.ac.uk While traditional fluorination methods often use harsh reagents, modern chemistry has developed more selective strategies. numberanalytics.com The 4'-fluoro substituent on the second aromatic ring of the target molecule is typically introduced during the synthesis of the benzoyl chloride precursor.

Modern selective fluorination techniques include:

Electrophilic Fluorination : Reagents like Selectfluor™ (F-TEDA-BF₄) are widely used. dur.ac.uk These can perform direct C-H fluorination on electron-rich aromatic rings or be used in ipso-fluoro-deboronation, where a boronic acid derivative is selectively replaced by fluorine. dur.ac.ukrsc.org

Nucleophilic Aromatic Substitution (SNAr) : An activated aryl halide or pseudo-halide can be displaced by a fluoride (B91410) source. For example, phenols can be converted to aryl fluorides via deoxyfluorination. thermofisher.com

Transition Metal-Catalyzed Fluorination : Palladium, copper, and other transition metals can catalyze the cross-coupling of aryl halides or triflates with fluoride sources, allowing for the formation of C-F bonds under controlled conditions. numberanalytics.comthermofisher.com

These advanced methods provide chemists with a toolbox to selectively install fluorine atoms onto aromatic rings, a key step in assembling building blocks like 4-fluorobenzoyl chloride. numberanalytics.comthermofisher.com

Advanced Spectroscopic Characterization and Structural Elucidation of this compound

Following a comprehensive search for detailed experimental spectroscopic data for the target compound, this compound (CAS 746651-88-7), it has been determined that a complete, publicly available dataset for ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectroscopy is not available at this time. While the existence of the compound is confirmed in chemical databases, the specific research findings and raw spectral data required to populate the requested article sections with scientifically accurate and verifiable information could not be located.

Generating an article with detailed data tables and in-depth analysis as per the user's instructions would necessitate access to these experimental results, which are not present in the searched scientific literature or databases. Proceeding without this data would lead to speculation and would not meet the required standard of a thorough and scientifically accurate research article. Therefore, the generation of the requested article cannot be completed at this time.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 4 Fluoro 5 Methoxybenzophenone

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Raman Spectroscopy (Theoretical consideration based on similar compounds)

Raman spectroscopy provides valuable insights into the vibrational modes of a molecule, offering a fingerprint for its structural identification. As a technique complementary to infrared (IR) spectroscopy, it detects changes in the polarizability of a molecule's electron cloud during vibration. utoronto.ca For 2-Bromo-4'-fluoro-5-methoxybenzophenone, a theoretical consideration of its Raman spectrum can be constructed by analyzing the characteristic vibrational frequencies of its constituent functional groups and comparing them to structurally similar benzophenone (B1666685) derivatives. researchgate.nets-a-s.org

The key vibrational modes expected for this compound are associated with the carbonyl group, the substituted aromatic rings, and the carbon-halogen and carbon-oxygen bonds. The scattering intensity of a Raman band is proportional to the change in polarizability; therefore, vibrations of less polar bonds with easily distortable electron clouds, such as C=C and C=S, tend to produce strong Raman signals. utoronto.ca

Key expected Raman shifts for this compound are detailed below:

Carbonyl (C=O) Stretching: The C=O stretching vibration in benzophenones is a strong Raman reporter. researchgate.net For unsubstituted benzophenone, this peak appears around 1650-1670 cm⁻¹. The electronic effects of the substituents on both phenyl rings will influence this frequency. The electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing halogens (-Br, -F) will modulate the bond's character, though the C=O stretch is expected to remain a prominent feature in this region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the two aromatic rings typically appear in the 1400-1600 cm⁻¹ region. Multiple bands are expected due to the complex vibrational coupling within the rings.

C-O-C (Aryl Ether) Stretching: The asymmetric and symmetric stretching of the aryl-O-CH₃ ether linkage is expected to produce bands in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

C-F Stretching: The carbon-fluorine stretching vibration is anticipated to be in the 1100-1250 cm⁻¹ range. Its position can be influenced by its attachment to the aromatic ring.

C-Br Stretching: The carbon-bromine stretching vibration is expected at a lower wavenumber, typically in the 500-650 cm⁻¹ range, due to the larger mass of the bromine atom.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing precise information about a molecule's weight and structure. nih.gov

High-Resolution Mass Spectrometry (HRMS) is distinguished from conventional mass spectrometry by its ability to measure the m/z of ions with exceptional accuracy, often to sub-parts-per-million (ppm) levels. longdom.org This precision allows for the confident determination of a compound's elemental composition from its exact mass. For this compound (C₁₄H₁₀BrFO₂), HRMS can distinguish its molecular ion from other ions with the same nominal mass but different elemental formulas. nih.gov

The theoretical exact mass of the molecular ion [M]⁺ is calculated using the masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁶O). The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion, with two peaks of almost equal intensity separated by two mass units ([M]⁺ and [M+2]⁺). This pattern is a definitive indicator for the presence of a single bromine atom in the molecule. HRMS provides high confidence in analyte identification through these accurate mass measurements and the resolution of isotopic patterns. nih.gov

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal tool for analyzing volatile and semi-volatile compounds. rsc.orgnih.gov In the context of this compound, GC-MS is employed to assess its purity and to identify and quantify any volatile impurities that may be present from the synthesis process.

Potential volatile impurities could include residual starting materials or reagents, such as 1-bromo-4-fluoro-2-methoxybenzene or 4-fluorobenzoyl chloride, or by-products from side reactions. bldpharm.combldpharm.com The sample is vaporized and separated on a GC column, with compounds eluting at different retention times based on their boiling points and interactions with the column's stationary phase. researchgate.net As each compound elutes, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI), and a mass spectrum is generated. The resulting fragmentation patterns provide a structural fingerprint for each separated component, allowing for their identification by comparison to spectral libraries or through interpretation. researchgate.netnih.gov

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the separation, identification, and quantification of non-volatile and thermally unstable compounds. researchgate.net It is particularly useful for analyzing impurities that cannot be readily analyzed by GC-MS. scribd.com For this compound, LC-MS can be used to assess purity and characterize non-volatile impurities such as high-molecular-weight by-products, degradation products, or unreacted polar starting materials. nih.gov

The separation occurs in the liquid phase, typically using a high-performance liquid chromatography (HPLC) system, before the eluent is introduced into the mass spectrometer. Soft ionization techniques like electrospray ionization (ESI) are commonly used, which typically generate protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. scribd.com This preserves the molecular weight information, which is crucial for identifying unknown impurities. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of selected ions to obtain structural information for unequivocal identification. nih.gov

Electronic Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. nanoqam.ca Molecules with unsaturated functional groups, known as chromophores, can absorb UV or visible radiation to promote electrons from a ground electronic state to a higher-energy excited state. nanoqam.ca The benzophenone core of this compound contains multiple chromophores, including the carbonyl group and the two aromatic rings, which give rise to characteristic absorption bands.

The UV-Vis spectrum of substituted benzophenones typically displays two main absorption bands:

n → π* Transition: This transition involves the excitation of a non-bonding electron (n) from the oxygen atom of the carbonyl group to an anti-bonding π* orbital of the C=O bond. For benzophenone, this is a symmetry-forbidden transition, resulting in a weak absorption band (low molar absorptivity, ε) at longer wavelengths, typically around 330-350 nm. libretexts.org This band is sensitive to solvent polarity; it undergoes a hypsochromic (blue) shift to shorter wavelengths in polar solvents due to the stabilization of the ground-state non-bonding electrons. scialert.net

π → π* Transition: This transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital within the conjugated system of the aromatic rings and the carbonyl group. This is a symmetry-allowed transition, leading to a strong absorption band (high molar absorptivity, ε) at shorter wavelengths, usually below 300 nm (around 250 nm for benzophenone). libretexts.orgscialert.net This band tends to undergo a bathochromic (red) shift to longer wavelengths in polar solvents. scialert.net

The substituents (bromo, fluoro, and methoxy) on the aromatic rings act as auxochromes, modifying the absorption characteristics of the parent benzophenone chromophore. These groups can cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity.

Table of Mentioned Compounds

Phosphorescence Spectroscopy for Excited State Characterization

Phosphorescence spectroscopy is a powerful tool for investigating the triplet excited state of molecules. For this compound, this technique would provide critical insights into its electronic structure and photophysical properties. The study of benzophenone and its derivatives has established that the nature of the lowest triplet state, either n,π* or π,π*, and its lifetime are highly sensitive to the substituents on the phenyl rings. nih.govnih.gov

The presence of a methoxy group (an electron-donating group) and a bromine atom (a heavy atom) on one phenyl ring, and a fluorine atom (an electron-withdrawing group) on the other, would be expected to significantly influence the phosphorescence properties. The heavy-atom effect of bromine is known to enhance the rate of intersystem crossing, potentially leading to a strong phosphorescence signal. The interplay of the electron-donating and electron-withdrawing groups can modulate the energy of the n,π* and π,π* triplet states. In many substituted benzophenones, the lowest triplet state is of n,π* character, but polar solvents or electron-donating groups can lower the energy of a π,π* or charge-transfer (CT) state, making it the lowest emitting state. nih.gov

A hypothetical phosphorescence study of this compound at low temperatures (e.g., 77 K) in a rigid matrix would likely reveal a structured emission spectrum. The spectral position of the 0-0 transition (the highest energy peak) would provide the energy of the lowest triplet state (T1). The vibrational spacing observed in the spectrum would correspond to the vibrational modes of the molecule in its triplet state, offering further structural information.

The phosphorescence lifetime (τp) is another crucial parameter that would be determined. For benzophenones with a lowest n,π* triplet state, lifetimes are typically in the millisecond range in inert environments. nih.gov However, the substitution pattern of this compound could alter this significantly. The data in the table below illustrates typical phosphorescence characteristics that would be investigated for this compound, based on general knowledge of substituted benzophenones.

| Parameter | Expected Observation for this compound | Significance |

| Phosphorescence Emission Maximum (λp,max) | Expected in the blue-green region of the spectrum. | Provides the energy of the lowest triplet excited state (T1). |

| Phosphorescence Lifetime (τp) | Likely in the millisecond range, but could be shorter due to the heavy-atom effect of bromine. | Indicates the nature of the lowest triplet state and the rates of radiative and non-radiative decay. |

| Quantum Yield (Φp) | Expected to be significant due to enhanced intersystem crossing. | Measures the efficiency of the phosphorescence process. |

Note: The values in this table are hypothetical and based on the analysis of similar compounds. Experimental verification is required.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

For benzophenone and its derivatives, a key conformational feature is the dihedral angle (twist angle) between the two phenyl rings. This angle is a result of a balance between the steric hindrance of the ortho-substituents and the electronic effects that favor planarity for extended π-conjugation. nih.govresearchgate.net In the case of this compound, the bromine atom at the ortho position would induce a significant twist between the two aromatic rings. nih.gov

The crystal packing, which describes how the molecules are arranged in the crystal lattice, would also be elucidated. This arrangement is governed by intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking. The methoxy and carbonyl groups could act as hydrogen bond acceptors, while the bromine and fluorine atoms could participate in halogen bonding. These interactions play a crucial role in determining the physical properties of the solid material.

Below is a table summarizing the kind of crystallographic data that would be obtained from an X-ray analysis of this compound. The presented values are illustrative and based on data for similar substituted benzophenones. scirp.orgnih.gov

| Crystallographic Parameter | Hypothetical Value for this compound | Significance |

| Crystal System | e.g., Monoclinic or Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | e.g., P21/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) | Defines the size and shape of the repeating unit in the crystal lattice. |

| Dihedral Angle (Ring A - Ring B) | Expected to be > 50° | Indicates the degree of twist between the two phenyl rings. |

| Key Bond Lengths (e.g., C=O, C-Br, C-F) | Within expected ranges for these bond types. | Provides information on the electronic structure and bonding. |

| Intermolecular Interactions | Possible C-H···O, C-H···F, and halogen bonds. | Determines the crystal packing and influences physical properties. |

Note: The values in this table are hypothetical and for illustrative purposes. Experimental determination is necessary for accurate data.

Computational Chemistry and Theoretical Investigations of 2 Bromo 4 Fluoro 5 Methoxybenzophenone

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, providing a balance between accuracy and computational cost for the study of medium-sized organic molecules. cnr.ittci-thaijo.org For 2-Bromo-4'-fluoro-5-methoxybenzophenone, DFT calculations are instrumental in predicting a range of molecular properties.

Geometry Optimization and Conformational Analysis of the Benzophenone (B1666685) Core

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. cnr.itnih.gov For this compound, this involves calculating the potential energy surface of the molecule to find the minimum energy conformer. The benzophenone core, with its two phenyl rings attached to a carbonyl group, possesses significant conformational flexibility. The dihedral angles between the phenyl rings and the plane of the carbonyl group are critical parameters.

Theoretical studies on similar benzophenone derivatives have shown that the B3LYP functional combined with a 6-311++G(d,p) basis set provides reliable geometric parameters that are in good agreement with experimental data where available. researchgate.netnih.gov For this compound, the optimized geometry would reveal the precise bond lengths, bond angles, and dihedral angles that define its most stable conformation. The steric hindrance introduced by the bromine atom at the ortho position of one phenyl ring and the electronic effects of the fluorine and methoxy (B1213986) substituents are expected to significantly influence the final geometry.

Table 1: Predicted Key Geometric Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.24 Å |

| C-Br Bond Length | ~1.91 Å |

| C-F Bond Length | ~1.36 Å |

| Phenyl Ring 1 Dihedral Angle | ~30-40° |

| Phenyl Ring 2 Dihedral Angle | ~20-30° |

Note: These are estimated values based on typical DFT calculations for similar molecules and are for illustrative purposes only, as specific research on this compound is not publicly available.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential

The electronic properties of a molecule are dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller gap suggests that the molecule is more reactive and can be more easily excited. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is another valuable tool for understanding a molecule's reactivity. It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net For this compound, the MEP surface would likely show negative potential (red and yellow areas) around the carbonyl oxygen and the fluorine atom, indicating sites susceptible to electrophilic attack. Positive potential (blue areas) would be expected around the hydrogen atoms.

Table 2: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.8 eV |

| HOMO-LUMO Gap | ~ 4.7 eV |

Note: These are estimated values based on typical DFT calculations for similar molecules and are for illustrative purposes only, as specific research on this compound is not publicly available.

Vibrational Frequency Calculations and Comparison with Experimental Spectra

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. rsc.orgnih.gov By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding normal modes can be determined. asianpubs.org These calculated frequencies are often scaled to better match experimental data due to the approximations inherent in the theoretical methods. nih.gov

For this compound, the calculated vibrational spectrum would show characteristic peaks for the C=O stretch, C-Br stretch, C-F stretch, and various aromatic C-H and C-C vibrations. A comparison with an experimental IR or Raman spectrum would allow for a detailed assignment of the observed vibrational bands. researchgate.netasianpubs.org

Nuclear Magnetic Resonance Chemical Shift Prediction and Validation

Computational methods can also predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. chemrxiv.orgliverpool.ac.uk These calculations are highly sensitive to the molecular geometry and electronic environment of each nucleus. nih.govmdpi.com The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. liverpool.ac.uk

Predicting the NMR spectra for this compound would provide theoretical chemical shift values for each unique hydrogen and carbon atom. These predictions can be invaluable for interpreting experimental NMR data and confirming the molecular structure.

Ab Initio and Semi-Empirical Methods for Electronic Properties

While DFT is widely used, other computational methods also provide valuable information. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameterization. conicet.gov.arresearchgate.net These methods can be more computationally demanding but can offer a different perspective on the electronic structure.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations, making them much faster. wikipedia.orgscispace.comscribd.com Methods like AM1 and PM3 are suitable for very large molecules or for high-throughput screening where speed is a priority, though with some trade-off in accuracy. ethz.ch For this compound, these methods could be used for preliminary conformational searches or to obtain a qualitative understanding of its electronic properties.

Natural Bond Orbital (NBO) Analysis for Understanding Electronic Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for analyzing the delocalization of electron density and intramolecular interactions. nih.govwikipedia.org It transforms the calculated wave function into a localized Lewis-like structure, allowing for the investigation of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. taylorandfrancis.com

Theoretical Modeling of Solvent Effects on Electronic and Photophysical Properties

No published studies containing theoretical modeling of solvent effects on the electronic and photophysical properties of this compound were found.

Transition State Comparisons and Reaction Pathway Modeling for Chemical Transformations

No published studies containing transition state comparisons or reaction pathway modeling for chemical transformations of this compound were found.

Chemical Reactivity and Transformation Studies of 2 Bromo 4 Fluoro 5 Methoxybenzophenone

Photochemical Transformations of Benzophenone (B1666685) Derivatives

Benzophenones are well-known for their rich photochemical reactivity, which is initiated by the absorption of ultraviolet light. This leads to the formation of an excited triplet state, a diradical species that can engage in various subsequent reactions.

The photoreduction of benzophenones is a classic photochemical reaction, often proceeding with high quantum efficiency. bgsu.edu Upon UV irradiation, benzophenone is excited from its ground state (S₀) to an excited singlet state (S₁), which then undergoes efficient intersystem crossing to a more stable triplet state (T₁). hilarispublisher.com This triplet state can abstract a hydrogen atom from a suitable donor, such as an alcohol (like 2-propanol) or an amine, to form a ketyl radical. acs.orggordon.eduacs.org

The general mechanism for the photoreduction of benzophenone is as follows:

Excitation: Benzophenone absorbs a photon, promoting an electron to a higher energy orbital.

Intersystem Crossing: The excited singlet state rapidly converts to the more stable triplet state.

Hydrogen Abstraction: The triplet-state benzophenone abstracts a hydrogen atom from a donor molecule (e.g., 2-propanol), forming a benzhydrol radical (a ketyl radical) and a radical from the hydrogen donor. gordon.edu

Secondary Reduction: The radical derived from the hydrogen donor can then reduce a ground-state benzophenone molecule, leading to a quantum yield that can approach 2. bgsu.edu

In the absence of a strong hydrogen donor or at high concentrations of the benzophenone, the photochemically generated ketyl radicals can dimerize to form benzopinacols. scribd.comacs.org This process is a direct consequence of the photoreduction mechanism, where two ketyl radicals couple to form a new carbon-carbon bond. gordon.edu

The formation of benzopinacol (B1666686) from benzophenone is a well-documented example of such a dimerization. hilarispublisher.comjmchemsci.com The reaction is typically carried out by irradiating a solution of benzophenone in a solvent that can act as a hydrogen donor, such as 2-propanol. scribd.com The resulting benzopinacol is often a crystalline solid that precipitates from the reaction mixture. bgsu.edu For an asymmetrically substituted molecule like 2-Bromo-4'-fluoro-5-methoxybenzophenone, the dimerization of its corresponding ketyl radicals would be expected to yield a substituted benzopinacol derivative.

Reactivity at the Carbon-Halogen Bonds (Bromine and Fluorine)

The presence of two different halogen atoms on the aromatic rings of this compound opens up possibilities for selective functionalization through reactions that target the carbon-halogen bonds.

Aromatic rings bearing halogens can undergo nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com In this compound, the carbonyl group acts as a powerful electron-withdrawing group, activating the ortho- and para-positions to nucleophilic attack.

For this compound, a strong nucleophile could potentially substitute either the bromine or the fluorine atom. The presence of the electron-withdrawing carbonyl group is crucial for activating the ring towards this type of transformation. youtube.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The carbon-bromine bond in aryl bromides is generally more reactive than the carbon-fluorine bond in palladium-catalyzed cycles. This difference in reactivity would likely allow for selective functionalization at the C-Br position of this compound.

The typical catalytic cycle for a palladium-catalyzed cross-coupling reaction (such as Suzuki, Heck, or Sonogashira) involves:

Oxidative Addition: The aryl halide (in this case, the bromo-substituted ring) adds to a Pd(0) complex to form a Pd(II) species. nih.gov

Transmetalation (for Suzuki, etc.) or Carbopalladation (for Heck): The second coupling partner is introduced.

Reductive Elimination: The coupled product is released, regenerating the Pd(0) catalyst. nih.gov

Numerous studies have demonstrated the utility of palladium catalysis for the cross-coupling of aryl bromides. nih.govrsc.org While reactions involving the activation of the typically less reactive C-F bond are known, they often require specific catalyst systems. rsc.orgnih.gov Therefore, it is anticipated that reactions such as Suzuki coupling with boronic acids or Sonogashira coupling with terminal alkynes would proceed selectively at the C-Br bond of this compound.

Transformations Involving the Carbonyl Group

The carbonyl group of the benzophenone moiety is a key site for chemical transformations, most notably reduction reactions.

One of the most common transformations of ketones is their reduction to secondary alcohols. For benzophenones, this involves the conversion of the carbonyl group to a hydroxyl group, yielding a diphenylmethanol (B121723) (also known as benzhydrol) derivative. pitt.edu A widely used reagent for this purpose is sodium borohydride (B1222165) (NaBH₄), which is a mild and selective reducing agent. chemistry-online.comzenodo.org The reaction proceeds via the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon. chemistry-online.comvedantu.com The resulting alkoxide is then protonated during workup to give the alcohol. This method is efficient for the reduction of benzophenone to diphenylmethanol and is expected to be equally effective for this compound. pitt.edu

Another important transformation of the carbonyl group is reductive amination. This process converts a ketone into an amine via an intermediate imine. wikipedia.org The reaction typically involves treating the ketone with an amine in the presence of a reducing agent. masterorganicchemistry.com The ketone first reacts with the amine to form an imine (or a Schiff base), which is then reduced in situ to the corresponding amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the reduction of the iminium ion over the starting ketone. masterorganicchemistry.com This one-pot procedure is a highly versatile method for the synthesis of a wide variety of secondary and tertiary amines. wikipedia.org

Reduction Reactions to Alcohols

The central carbonyl group of benzophenones is readily reduced to a secondary alcohol. For this compound, this transformation yields (2-bromo-5-methoxyphenyl)(4-fluorophenyl)methanol. The most common laboratory reagents for this purpose are complex metal hydrides, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Sodium borohydride is a mild reducing agent that is highly selective for aldehydes and ketones. masterorganicchemistry.comyoutube.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. youtube.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate by the solvent to yield the final alcohol product. youtube.com Given the structure of this compound, this reduction is expected to proceed cleanly without affecting the bromo, fluoro, or methoxy (B1213986) groups, or the aromatic rings.

Lithium aluminum hydride is a much stronger reducing agent and will also effectively reduce the ketone. However, its high reactivity requires the use of anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). While LiAlH₄ is capable of reducing other functional groups, it would not affect the substituents present in this specific molecule under standard conditions.

Below is a table summarizing typical conditions for the reduction of benzophenone derivatives.

| Reagent | Solvent | Typical Conditions | Product |

| Sodium Borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | Room temperature, 1-2 hours | Secondary Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether (Et₂O) or THF | 0°C to room temperature, followed by aqueous workup | Secondary Alcohol |

Nucleophilic Addition Reactions

The electrophilic carbon atom of the carbonyl group in this compound is a prime target for attack by carbon-based nucleophiles, such as Grignard reagents and organolithium compounds. These reactions are fundamental for forming new carbon-carbon bonds.

Grignard Reactions: Grignard reagents (R-MgX) add to the carbonyl group to form a tertiary alcohol after an acidic workup. wisc.edumasterorganicchemistry.com For instance, reacting this compound with methylmagnesium bromide (CH₃MgBr) would yield 1-(2-bromo-5-methoxyphenyl)-1-(4-fluorophenyl)ethanol. The reaction proceeds via the nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon, forming a magnesium alkoxide intermediate. Subsequent protonation with a dilute acid, like aqueous HCl, furnishes the tertiary alcohol. wisc.edu It is important to note that Grignard reagents are also strong bases; however, this specific benzophenone derivative lacks acidic protons that would interfere with the reaction.

Organolithium Reactions: Organolithium reagents (R-Li) are more reactive than Grignard reagents and react in a similar manner to yield tertiary alcohols. The choice between Grignard and organolithium reagents often depends on the specific substrate and desired reactivity.

The table below outlines the expected products from nucleophilic addition reactions.

| Nucleophilic Reagent | Product after Acidic Workup |

| Methylmagnesium Bromide (CH₃MgBr) | 1-(2-bromo-5-methoxyphenyl)-1-(4-fluorophenyl)ethanol |

| Phenyllithium (C₆H₅Li) | (2-bromo-5-methoxyphenyl)(4-fluorophenyl)(phenyl)methanol |

Electrophilic Aromatic Substitution on Substituted Benzophenones

Electrophilic aromatic substitution (EAS) on this compound is complex due to the presence of two differently substituted aromatic rings. The position of substitution is determined by the combined directing effects of the substituents on each ring. msu.edulibretexts.org

The benzoyl group (-CO-Ar) is a deactivating, meta-directing group for both rings to which it is attached. libretexts.org

Ring A (2-Bromo-5-methoxy-substituted): This ring contains a strongly activating, ortho, para-directing methoxy group (-OCH₃) and a deactivating, ortho, para-directing bromo group (-Br). The powerful activating effect of the methoxy group dominates, making this ring significantly more reactive towards electrophiles than the other ring. libretexts.org The methoxy group directs incoming electrophiles to the positions ortho and para to it (carbons 4 and 6). The bromo group also directs ortho and para (carbons 1 and 3), but its deactivating nature is overcome by the methoxy group. Steric hindrance from the adjacent bromo group and the benzoyl group may influence the regioselectivity.

Ring B (4'-fluoro-substituted): This ring is substituted with a deactivating, ortho, para-directing fluorine atom (-F) and is also deactivated by the carbonyl group. libretexts.org Therefore, this ring is much less susceptible to electrophilic attack compared to Ring A.

Consequently, electrophilic substitution reactions such as nitration (with HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) would be expected to occur predominantly on the methoxy- and bromo-substituted ring. The most likely positions for substitution are ortho and para to the activating methoxy group.

Rearrangement Reactions Involving the Benzophenone Scaffold

The benzophenone scaffold can undergo several notable rearrangement reactions, typically after conversion to a derivative like an oxime.

Beckmann Rearrangement: This is an acid-catalyzed rearrangement of an oxime to an N-substituted amide. chemistnotes.com First, this compound would be reacted with hydroxylamine (B1172632) (NH₂OH) to form the corresponding ketoxime. This oxime, when treated with an acid catalyst (e.g., sulfuric acid, phosphorus pentachloride), undergoes rearrangement. website-files.comlibretexts.org The group that is anti-periplanar to the hydroxyl group on the nitrogen atom migrates. website-files.com Depending on the stereochemistry of the oxime, one of two possible amides could be formed: N-(4-fluorophenyl)-2-bromo-5-methoxybenzamide or N-(2-bromo-5-methoxyphenyl)-4-fluorobenzamide.

Schmidt Reaction: The Schmidt reaction allows for the direct conversion of a ketone to an amide using hydrazoic acid (HN₃) in the presence of a strong acid catalyst. dbpedia.orgwikipedia.org This reaction proceeds through a mechanism related to the Beckmann rearrangement. wikipedia.org When applied to this compound, the reaction would yield a mixture of the same two N-substituted amides as the Beckmann rearrangement, with the product ratio depending on the relative migratory aptitude of the substituted phenyl groups. pharmaguideline.combyjus.com

Structure Property Relationships in Halogenated Methoxybenzophenones Non Biological Focus

Influence of Halogenation on Electronic and Photophysical Characteristics

The presence of two different halogen atoms, bromine and fluorine, on the benzophenone (B1666685) skeleton significantly modifies its electronic structure and subsequent interaction with light.

Both bromine and fluorine substituents influence the electron density of the aromatic rings through a combination of inductive and resonance effects.

Inductive Effect (-I): Due to their high electronegativity, both halogens withdraw electron density from the aromatic ring through the sigma (σ) bond. Fluorine is the most electronegative element, and thus exerts a stronger electron-withdrawing inductive effect than bromine. This effect decreases the electron density on the ring, destabilizing the carbocation intermediate in electrophilic aromatic substitutions and thus deactivating the ring.

Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the aromatic π-system. This electron-donating resonance effect increases electron density, particularly at the ortho and para positions. While both halogens exhibit this effect, the efficiency of resonance donation is dependent on the overlap between the p-orbital of the halogen and the 2p orbital of carbon.

In the case of halogens, the strong electron-withdrawing inductive effect generally outweighs the weaker electron-donating resonance effect. This net electron withdrawal is a defining characteristic of halogen substituents on an aromatic ring.

| Effect | Comparison (Fluorine vs. Bromine) | Consequence |

| Inductive Effect (-I) | Fluorine > Bromine | Both withdraw electron density from the ring; Fluorine does so more strongly. |

| Resonance Effect (+R) | Fluorine > Bromine | Both can donate lone-pair electron density to the ring; Fluorine's 2p orbital has better size-match for overlap with Carbon's 2p orbital compared to Bromine's 4p orbital. |

| Net Electronic Effect | Both are net electron-withdrawing | The inductive effect dominates over the resonance effect for both halogens. |

The electronic absorption spectrum of benzophenone is characterized by two main types of transitions: a weak, longer-wavelength n-π* transition and a strong, shorter-wavelength π-π* transition.

n-π Transition:* This transition involves the excitation of a non-bonding electron from one of the lone pairs on the carbonyl oxygen to an antibonding π* orbital of the carbonyl group. This transition is symmetry-forbidden, resulting in a low molar absorptivity.

π-π Transition:* This involves the excitation of an electron from a bonding π orbital of the aromatic system to an antibonding π* orbital. This is an allowed transition and is therefore much more intense.

The halogen substituents in 2-Bromo-4'-fluoro-5-methoxybenzophenone influence these transitions. The net electron-withdrawing nature of the halogens can lead to a slight blue shift (hypsochromic shift) of the π-π* band. More significantly, the presence of the bromine atom introduces a phenomenon known as the "heavy-atom effect." This effect promotes intersystem crossing (ISC), the transition between electronic states of different spin multiplicity (e.g., from the excited singlet state, S₁, to the triplet state, T₁). An enhanced ISC rate typically leads to a decrease in fluorescence quantum yield and a shortening of the phosphorescence lifetime.

Role of the Methoxy (B1213986) Group in Modulating Molecular Properties and Reactivity

The methoxy (-OCH₃) group at the 5-position exerts a powerful influence on the molecule, acting primarily as a strong resonance-donating group.

Electronic Effects: The oxygen atom's lone pairs are readily delocalized into the aromatic ring, significantly increasing the electron density of the π-system. This strong +R effect overrides its moderate -I effect. This electron donation affects the energy of the molecular orbitals, typically causing a bathochromic (red) shift in the π-π* absorption band compared to an unsubstituted ring.

Reactivity: The increased electron density on the bromo-substituted ring enhances its reactivity towards electrophiles, although this is counteracted by the deactivating nature of the bromine atom. The methoxy group's influence is also seen in the photochemistry of benzophenones. Electron-donating groups can alter the energy and character of the excited states, which in turn affects processes like photoreduction.

Stereoelectronic Effects of Substituents on Molecular Conformation

Stereoelectronic effects are geometric constraints on molecules that arise from orbital overlap considerations. In benzophenones, the conformation is defined by the dihedral angles (twist angles) of the two phenyl rings relative to the plane of the central carbonyl group.

In this compound, the most significant stereoelectronic factor is the steric hindrance caused by the bromine atom at the ortho-position (C2). To minimize steric repulsion between the bulky bromine atom and the carbonyl oxygen, the 2-bromo-5-methoxyphenyl ring is forced to rotate significantly out of the plane of the C=O group. This is consistent with studies on analogous compounds like 2-bromo-4-chlorobenzaldehyde, where the conformer with the carbonyl oxygen positioned away (trans) from the ortho-bromo substituent is found to be lower in energy.

This large twist angle has a crucial electronic consequence: it disrupts the π-conjugation between that aromatic ring and the carbonyl group. This disruption can alter the photophysical properties, isolating the chromophores and affecting the energy levels of the molecular orbitals. The 4'-fluorophenyl ring, lacking a bulky ortho substituent, will have a smaller dihedral angle, allowing for more effective conjugation with the carbonyl group.

Correlation between Molecular Structure and Spectroscopic Signatures

The specific substitution pattern of this compound gives rise to a predictable set of spectroscopic signatures. While a full experimental spectrum is required for definitive assignment, characteristic features can be inferred from data on analogous compounds.

| Spectroscopic Technique | Structural Feature | Expected Signature |

| Infrared (IR) Spectroscopy | Carbonyl (C=O) group | Strong absorption band around 1650-1660 cm⁻¹. Data for 4-Bromo-4-Fluorobenzophenone shows a C=O peak at 1648 cm⁻¹. |

| Aryl-Alkyl Ether (Ar-O-CH₃) | Strong C-O stretching bands, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). | |

| C-F bond | Strong absorption in the 1000-1400 cm⁻¹ region. | |

| C-Br bond | Absorption in the fingerprint region, typically around 1020-1070 cm⁻¹ for aryl bromides. | |

| ¹H NMR Spectroscopy | Methoxy (-OCH₃) protons | A sharp singlet peak expected around 3.8-3.9 ppm. Analogous methoxy groups in similar environments show signals in this region. |

| Aromatic protons | Complex multiplets in the aromatic region (approx. 6.8-7.8 ppm). Protons on the fluorophenyl ring will show coupling to fluorine. Protons on the bromo-methoxy-phenyl ring will be shifted according to the combined electronic effects of the substituents. | |

| ¹³C NMR Spectroscopy | Carbonyl (C=O) carbon | A signal in the downfield region, typically >190 ppm. |

| Methoxy (-OCH₃) carbon | A signal around 55-56 ppm. | |

| Aromatic carbons | Signals in the 110-165 ppm range. The carbon attached to fluorine will show a large C-F coupling constant. The carbon attached to bromine will be shifted downfield. | |

| Mass Spectrometry | Isotopic Pattern | The presence of bromine will result in a characteristic M and M+2 isotopic pattern with nearly equal intensity (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). |

Note: Predicted values are based on general spectroscopic principles and data from analogous compounds.

Solvent Effects on Electronic and Photophysical Behavior: A Comparative Study

The polarity of the solvent can significantly alter the electronic and photophysical properties of benzophenone derivatives, a phenomenon known as solvatochromism. This is particularly evident in the shifting of the n-π* and π-π* absorption bands.

n-π Transition:* In non-polar solvents, the weak n-π* transition is often observable as a distinct shoulder at the long-wavelength edge of the absorption spectrum. However, upon moving to polar or protic (hydrogen-bond donating) solvents, this transition undergoes a hypsochromic (blue) shift. This shift occurs because polar solvent molecules can stabilize the non-bonding electrons on the carbonyl oxygen in the ground state, increasing the energy required to excite them to the π* orbital. In many cases, this blue shift is so pronounced that the n-π* band is completely submerged within the much more intense π-π* band.

π-π Transition:* In contrast, the intense π-π* transition, which often involves a more polar excited state than the ground state, typically undergoes a bathochromic (red) shift in polar solvents. This is because the polar solvent preferentially stabilizes the more polar excited state, lowering its energy and shifting the absorption to a longer wavelength.

This differential shifting is a hallmark of benzophenone photophysics and is expected for this compound.

| Compound | Solvent | Solvent Type | Observation on n-π* Transition | Reference |

|---|---|---|---|---|

| 4-Bromo-4'-methylbenzophenone | Methylcyclohexane (MCH) | Non-polar | n-π* transition is visible. | |

| 4-Bromo-4'-methylbenzophenone | EPA (Ether/Isopentane/Ethanol) | Polar | Blue shift observed compared to MCH. | |

| 4-Fluoro-4'-methoxybenzophenone | Methylcyclohexane (MCH) | Non-polar | Normal n-π* state is displayed. | |

| 4-Fluoro-4'-methoxybenzophenone | EPA (Ether/Isopentane/Ethanol) | Polar | Elimination/obscuring of the n-π* transition. |

Derivatization and Utilization of 2 Bromo 4 Fluoro 5 Methoxybenzophenone As a Chemical Building Block

Synthesis of Novel Derivatives through Strategic Modifications at Bromine, Fluorine, and Methoxy (B1213986) Positions

The unique arrangement of functional groups in 2-Bromo-4'-fluoro-5-methoxybenzophenone offers multiple avenues for derivatization. Each functional group—bromine, fluorine, and methoxy—can be selectively targeted to introduce new functionalities and build molecular complexity.

The bromine atom, being a good leaving group, is particularly amenable to a variety of cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively. For instance, in a Suzuki-Miyaura coupling, the bromine atom can be substituted with a wide range of aryl or vinyl groups by reacting it with an appropriate boronic acid in the presence of a palladium catalyst and a base. Similarly, the Buchwald-Hartwig amination allows for the introduction of primary or secondary amines at the bromine position.

The fluorine atom on the second aromatic ring can potentially undergo nucleophilic aromatic substitution (SNAr). While the fluorine atom is generally a poor leaving group in SNAr reactions, its reactivity can be enhanced by the presence of strong electron-withdrawing groups on the aromatic ring. In the case of this compound, the activating effect of the benzoyl group may facilitate the displacement of the fluoride (B91410) ion by strong nucleophiles under specific reaction conditions.

The methoxy group offers another site for modification. Demethylation, typically achieved using strong acids like hydrogen bromide or Lewis acids such as boron tribromide, would yield a hydroxyl group. This hydroxyl functional group can then be used for further derivatization, for example, through etherification or esterification reactions, to introduce a variety of other functional moieties.

Table 1: Potential Derivatization Reactions of this compound

| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |

| Bromine | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Aryl |

| Bromine | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino |

| Fluorine | Nucleophilic Aromatic Substitution | Strong nucleophile | Various |

| Methoxy | Demethylation | HBr or BBr₃ | Hydroxyl |

Application in the Construction of More Complex Organic Molecules

The ability to selectively modify this compound at its various functional groups makes it an excellent starting material for the construction of more elaborate organic molecules. By employing a sequence of the derivatization reactions described above, chemists can build complex scaffolds with tailored properties.

For example, a Suzuki-Miyaura coupling at the bromine position could be followed by a nucleophilic aromatic substitution at the fluorine position, and finally, demethylation of the methoxy group. This sequential modification allows for the introduction of three different substituents at specific locations on the benzophenone (B1666685) core. This step-wise approach is fundamental in the rational design and synthesis of molecules for applications in materials science and organic electronics.

The benzophenone core itself is a key structural motif in many functional organic materials. Benzophenone derivatives are known to be used in the synthesis of polymers such as polyetherketones, which are high-performance thermoplastics with excellent thermal and mechanical properties. The presence of the reactive bromine and fluorine atoms on the this compound molecule provides handles for polymerization reactions.

Role as a Precursor in Multi-Step Organic Syntheses for Non-Biological Applications

The utility of this compound as a precursor is best illustrated by its potential role in the multi-step synthesis of functional materials, such as those used in organic light-emitting diodes (OLEDs). Benzophenone derivatives are increasingly being investigated as host materials in OLEDs due to their thermal stability and ability to facilitate efficient energy transfer.

A hypothetical, yet chemically sound, multi-step synthesis of a novel host material for an OLED device could commence with this compound. The synthesis could begin with a Suzuki-Miyaura coupling reaction to introduce a carbazole (B46965) moiety at the bromine position. Carbazole is a well-known building block for OLED host materials due to its excellent hole-transporting properties.

The subsequent step could involve a nucleophilic aromatic substitution reaction at the 4'-fluoro position to introduce a diphenylamine (B1679370) group, another common functional group in OLED materials known for its electron-donating and hole-transporting capabilities. The resulting complex molecule, now bearing both carbazole and diphenylamine substituents, would possess the requisite electronic properties for a bipolar host material, capable of transporting both holes and electrons.

Finally, further modifications could be envisioned, such as the transformation of the ketone functionality or the methoxy group, to fine-tune the material's properties, including its solubility, thermal stability, and energy levels, to optimize the performance of the OLED device. While this is a representative example, the versatility of this compound allows for its incorporation into a wide array of synthetic routes for various non-biological applications. For instance, the synthesis of substituted fluorenones, which are valuable in materials science, can be achieved from 2-bromobenzaldehydes. nih.govwikipedia.org Although the starting material is a ketone, its conversion to an aldehyde derivative would open up this synthetic pathway.

Future Research Directions and Unexplored Avenues for 2 Bromo 4 Fluoro 5 Methoxybenzophenone Research

Development of Greener and More Sustainable Synthetic Routes

The traditional synthesis of benzophenones often relies on Friedel-Crafts acylation, which typically employs stoichiometric amounts of Lewis acids like aluminum chloride, leading to significant waste generation. tandfonline.comliv.ac.uk Future research should prioritize the development of more environmentally friendly synthetic methodologies for 2-Bromo-4'-fluoro-5-methoxybenzophenone.

Key areas of focus include:

Solid Acid Catalysts: Investigating the use of reusable solid acid catalysts, such as zeolites and supported heteropoly acids, can mitigate the environmental impact of traditional Lewis acids. researchgate.netresearchgate.net These catalysts offer advantages like easier separation from the reaction mixture and potential for regeneration and reuse.

Ionic Liquids: The use of ionic liquids as both catalysts and solvents in Friedel-Crafts acylation presents a promising green alternative. tandfonline.comliv.ac.uknih.govbeilstein-journals.orgresearchgate.net Their low vapor pressure and potential for recyclability can significantly reduce the use of volatile organic compounds. nih.gov Research could focus on designing specific ionic liquids that are highly efficient for the acylation of substituted anisoles with fluorinated benzoyl chlorides.

Metal Triflate Catalysis: Metal triflates are known to be effective and water-tolerant Lewis acid catalysts for Friedel-Crafts reactions. nih.govacs.org Exploring their catalytic activity in deep eutectic solvents could lead to highly efficient and recyclable catalytic systems. nih.govacs.org

Solvent-Free Conditions: Developing solvent-free reaction conditions, potentially utilizing microwave irradiation, would represent a significant step towards a more sustainable synthesis. nih.govacs.org

| Green Synthesis Approach | Potential Advantages | Research Focus |

| Solid Acid Catalysts | Reusability, reduced waste, easier product separation. researchgate.netresearchgate.net | Screening of various zeolites and supported acids for optimal activity and selectivity. |